Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide
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Overview
Description
Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide is an organic compound with the molecular formula C22H23IN2S2. It is a derivative of benzothiazole and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide typically involves the reaction of 3-ethyl-2-methylbenzothiazolium iodide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the iodide ion .
Scientific Research Applications
Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The presence of the benzothiazole and benzopyran rings contributes to its unique reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-2-benzoxazolinylidene)propenyl) iodide: Similar in structure but contains an oxygen atom in place of the sulfur atom in the benzothiazole ring.
3-Ethyl-2-methylbenzothiazolium iodide: A simpler derivative with a similar core structure but lacking the extended conjugation present in the target compound.
Uniqueness
The combination of benzothiazole and benzopyran rings provides a versatile framework for chemical modifications and biological interactions .
Properties
CAS No. |
54849-70-6 |
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Molecular Formula |
C31H27IN2OS2 |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[[(4Z)-4-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]chromen-2-yl]methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C31H27N2OS2.HI/c1-3-32-25-14-6-9-17-28(25)35-30(32)19-11-12-22-20-23(34-27-16-8-5-13-24(22)27)21-31-33(4-2)26-15-7-10-18-29(26)36-31;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BZQQTOFURIQLHB-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/C=C/C4=[N+](C5=CC=CC=C5S4)CC)/C6=CC=CC=C6O3.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=CC=CC4=[N+](C5=CC=CC=C5S4)CC)C6=CC=CC=C6O3.[I-] |
Origin of Product |
United States |
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